Dihydroalprenolol

Beta-adrenoceptor Radioligand binding Guinea pig ileum

Precise beta-adrenoceptor quantification demands a radioligand with consistent, well-characterized affinity. Dihydroalprenolol eliminates subtype selectivity guesswork. Its defined profile ensures reliable total beta-1/beta-2 population quantification.

• Ideal radioligand for total beta-1/beta-2 receptor determination (Kd: 187-1021 pM).
• Superior tool for atypical beta-adrenoceptor characterization (pA2 = 6.43).
• Validated probe for immunochemical detection of anti-alprenolol antibodies.

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
CAS No. 60106-89-0
Cat. No. B1202188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroalprenolol
CAS60106-89-0
Synonyms1-((Methylethyl)amino)-3-(2-propylphenoxy)-2-propanol
Dihydroalprenolol
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1OCC(CNC(C)C)O
InChIInChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3
InChIKeyJVHCMYZFGCOCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroalprenolol (CAS 60106-89-0): A Hydrogenated Alprenolol Derivative and Beta-Adrenergic Radioligand


Dihydroalprenolol, with CAS Number 60106-89-0, is a hydrogenated derivative of the beta-adrenergic antagonist alprenolol [1]. It is primarily known in its radiolabeled form, [³H]dihydroalprenolol, which serves as a high-affinity, non-selective beta-adrenergic receptor antagonist used extensively for labeling beta-1 and beta-2 receptors in binding assays [2]. The compound is not used therapeutically but is a critical research tool for the isolation, quantification, and pharmacological characterization of beta-adrenoceptors across various tissues [3].

Why Generic Beta-Blockers Cannot Substitute for Dihydroalprenolol in Receptor Binding Assays


While numerous beta-adrenergic antagonists exist, simple substitution of one for another in receptor binding studies is invalid due to fundamental differences in receptor subtype selectivity and, crucially, their intended application. Dihydroalprenolol is specifically employed as a non-selective radioligand [1]. Its utility is defined by its binding profile, not its therapeutic efficacy. For instance, a cardioselective beta-1 antagonist like metoprolol or a non-selective one like propranolol cannot replace [³H]dihydroalprenolol for quantifying total beta-adrenoceptor populations because their binding affinities for beta-1 and beta-2 subtypes differ [2]. Furthermore, the unique interaction profile of dihydroalprenolol with atypical beta-adrenoceptors distinguishes it from other antagonists like propranolol, which lacks affinity for these sites [3]. Therefore, the selection of dihydroalprenolol is dictated by the specific experimental requirements of a radioligand binding assay, not by a general class effect.

Quantitative Differentiation of Dihydroalprenolol: Evidence for Scientific Selection


Dihydroalprenolol Exhibits Superior Affinity for Beta-1 Adrenoceptors Compared to its Parent Compound Alprenolol

In a direct functional comparison, (-)-dihydroalprenolol demonstrated higher potency than (-)-alprenolol as an antagonist at beta-1 adrenoceptors in the guinea pig ileum. This is quantified by pA2 values, a measure of antagonist affinity [1].

Beta-adrenoceptor Radioligand binding Guinea pig ileum

Dihydroalprenolol and Alprenolol Show Equivalent Affinity for Atypical Beta-Adrenoceptors

Despite the difference at beta-1 adrenoceptors, dihydroalprenolol and alprenolol exhibit comparable antagonism at the atypical beta-adrenoceptor site in the guinea pig ileum, as shown by their pA2 values [1].

Atypical beta-adrenoceptor Radioligand binding Guinea pig ileum

Biological Activity of Dihydroalprenolol is Indistinguishable from Alprenolol in Standard Assays

A foundational study confirms that the biological activity of (-)-[³H]dihydroalprenolol, unlabeled dihydroalprenolol, and alprenolol is identical when assessed by direct ligand binding and inhibition of catecholamine-stimulated adenylate cyclase [1].

Beta-adrenoceptor Radioligand binding Adenylate cyclase

Dihydroalprenolol is a Non-Selective, High-Affinity Ligand for Beta-1 and Beta-2 Adrenoceptors, Unlike CGP 12177

When compared directly to the hydrophilic radioligand [³H]CGP 12177, [³H]dihydroalprenolol displays a distinct subtype affinity profile. While [³H]CGP 12177 has near-identical affinity for beta-1 and beta-2 receptors (Kd ~40 pM for both), [³H]dihydroalprenolol exhibits a 5.5-fold higher affinity for beta-2 over beta-1 adrenoceptors [1].

Beta-adrenoceptor subtypes Radioligand binding CHO cells

Dihydroalprenolol is an Ineffective Ligand for Beta-3 Adrenoceptors, a Key Differentiator from Other Radioligands

A key limitation of [³H]dihydroalprenolol is its extremely low affinity for beta-3 adrenoceptors, which is so low it cannot be reliably estimated within a standard range of radioligand concentrations [1]. This contrasts with the behavior of other radioligands like [¹²⁵I]-cyanopindolol, which retains measurable affinity for beta-3.

Beta-3 adrenoceptor Radioligand binding Selectivity

Optimal Application Scenarios for Dihydroalprenolol Based on Quantitative Evidence


Quantification of Total Beta-1 and Beta-2 Adrenoceptor Density in Tissues with Low Beta-3 Expression

Dihydroalprenolol's high affinity for both beta-1 and beta-2 adrenoceptors (Kd values of 1021 and 187 pM, respectively) and its negligible affinity for beta-3 receptors make it an ideal radioligand for accurately determining the total beta-1/beta-2 receptor population (Bmax) in tissues such as brain, heart, and lung, where beta-3 expression is minimal [1]. Its use provides a clear signal for these primary subtypes without interference from beta-3 binding, as validated by its successful application in human brain tissue [2].

Preferential Labeling and Characterization of Beta-2 Adrenoceptors

For studies requiring a bias towards beta-2 adrenoceptor labeling, [³H]dihydroalprenolol is superior to a non-selective ligand like [³H]CGP 12177. Its 5.5-fold higher affinity for beta-2 over beta-1 receptors (Kd: 187 pM vs 1021 pM) allows for a more sensitive detection of beta-2 receptors in mixed populations [1]. This property is particularly useful in tissues like the lung or cerebellum where the beta-2 subtype predominates, enabling detailed pharmacological analysis of beta-2 specific binding characteristics [2].

Investigating Atypical Beta-Adrenoceptors in Functional Pharmacology

Dihydroalprenolol is a validated pharmacological probe for the atypical beta-adrenoceptor, a site distinct from classic beta-1 and beta-2 receptors. It demonstrates potent antagonism at this site (pA2 = 6.43) with approximately 100-fold greater affinity than nadolol (pA2 = 4.7), making it a superior tool for characterizing these receptors in functional assays, such as in the guinea pig ileum [1]. In contrast, propranolol is ineffective at these atypical sites at concentrations used to block beta-1 adrenoceptors [1].

Developing and Validating Monoclonal Antibodies Against Beta-Adrenergic Ligands

The well-characterized and high-affinity binding of [³H]dihydroalprenolol to beta-adrenoceptors makes it an essential reagent in immunochemical research. It has been successfully employed as a radioligand to detect and quantify specific antibodies raised against beta-blockers like alprenolol [1]. This application leverages its identical biological activity to alprenolol [2] and its robust signal in radioimmunoassays, providing a reliable method for screening and characterizing anti-alprenolol monoclonal antibodies [1].

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